molecular formula C21H23NOS B2431784 (E)-3-phenyl-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)prop-2-en-1-one CAS No. 1706470-81-6

(E)-3-phenyl-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)prop-2-en-1-one

Cat. No. B2431784
CAS RN: 1706470-81-6
M. Wt: 337.48
InChI Key: WBEURYRUJZINHN-VAWYXSNFSA-N
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Description

“(E)-3-phenyl-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)prop-2-en-1-one” is an organic compound. It contains a phenyl group, a thiazepan ring, and a prop-2-en-1-one group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the stereochemistry at its chiral centers. Techniques like X-ray crystallography or NMR spectroscopy could be used to analyze its structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. The double bond in the prop-2-en-1-one group could potentially undergo addition reactions, and the thiazepan ring might be involved in ring-opening or ring-closure reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility, and stability .

Scientific Research Applications

Antimicrobial Activity

(E)-3-phenyl-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)prop-2-en-1-one: has been investigated for its potential as an antimicrobial agent. Researchers have explored its efficacy against various pathogens, including bacteria, fungi, and viruses. Preliminary studies suggest that it may inhibit the growth of certain microorganisms, making it a promising candidate for novel antimicrobial therapies .

Anti-HIV Properties

This compound has also drawn attention due to its anti-HIV properties. Specifically, it exhibits inhibitory effects against HIV-1 protease, a critical enzyme involved in viral replication. Researchers have evaluated its activity in comparison to existing antiretroviral drugs. Further investigations are needed to fully understand its mechanism of action and potential clinical applications .

Redox Activity

The redox properties of (2E)-1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-3-phenylprop-2-en-1-one have intrigued scientists. Its ability to undergo oxidation-reduction reactions may have implications in various fields, such as catalysis, electrochemistry, and materials science. Researchers explore its redox behavior and potential applications in energy storage and conversion .

Crystallography and Structural Studies

The crystal structure of this compound has been determined experimentally. Researchers have characterized its molecular arrangement, bond lengths, and angles. Such studies contribute to our understanding of chemical bonding and crystal packing. The compound crystallizes in a monoclinic lattice, providing valuable insights for crystallographers and materials scientists .

Medicinal Chemistry

As a chalcone derivative, this compound falls within the realm of medicinal chemistry. Scientists investigate its interactions with biological targets, pharmacokinetics, and toxicity profiles. Potential applications include drug design and optimization. By modifying its structure, researchers aim to enhance its bioactivity and selectivity .

Chemical Biology and Enzyme Inhibition

Researchers explore how this compound interacts with enzymes and cellular pathways. Its unique scaffold may serve as a starting point for designing enzyme inhibitors or modulators. Understanding its binding affinity and selectivity can lead to the development of targeted therapies for various diseases .

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For example, if it were used as a drug, its mechanism of action could involve binding to a specific biological target .

properties

IUPAC Name

(E)-1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NOS/c1-17-7-5-6-10-19(17)20-13-14-22(15-16-24-20)21(23)12-11-18-8-3-2-4-9-18/h2-12,20H,13-16H2,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBEURYRUJZINHN-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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